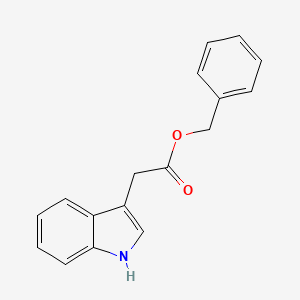

Benzyl (1H-indol-3-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

54396-40-6 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

benzyl 2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C17H15NO2/c19-17(20-12-13-6-2-1-3-7-13)10-14-11-18-16-9-5-4-8-15(14)16/h1-9,11,18H,10,12H2 |

InChI Key |

WKPCGFJWVPBYCF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CNC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Benzyl 1h Indol 3 Yl Acetate and Its Analogs

Advanced Synthetic Techniques and Optimization

Multicomponent Reactions for Indole (B1671886) Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex indole structures in a single step, adhering to principles of atom economy and procedural simplicity. researchgate.net These reactions involve the combination of three or more starting materials to form a product that contains the essential parts of all reactants.

Several MCRs have been developed to construct polysubstituted indole rings, which can be precursors to compounds like Benzyl (B1604629) (1H-indol-3-yl)acetate. A notable example is a solid acid-catalyzed cascade reaction that uses 3-(arylamino)cyclohex-2-en-1-ones, 2,2-dihydroxy-1-arylethan-1-ones, Meldrum's acid, and various alcohols to produce indol-3-yl acetates. researchgate.net This one-pot, three-step, five-component reaction proceeds under mild conditions and allows for the creation of a diverse library of indole derivatives. researchgate.net

Other MCR strategies focus on functionalizing a pre-existing indole C-3 position. Four-component reactions involving 3-cyanoacetyl indoles, aromatic aldehydes, ammonium (B1175870) acetate (B1210297), and malononitrile (B47326) have been used to synthesize highly functionalized pyridines attached to the indole core. rsc.org Similarly, the reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile can yield indol-3-yl substituted pyran derivatives, often facilitated by catalysts like piperidine (B6355638) or indium(III) chloride under microwave irradiation. nih.gov These MCRs highlight the versatility of the indole scaffold in building complex heterocyclic systems. rsc.orgnih.gov

Table 1: Examples of Multicomponent Reactions for Indole Scaffolds

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 3-(Arylamino)cyclohex-2-en-1-ones, 2,2-dihydroxy-1-arylethan-1-ones, Meldrum's acid, Alcohols | Solid acid (C-SO3H), 80 °C | Polysubstituted Indol-3-yl acetates | researchgate.net |

| 3-Cyanoacetyl indoles, Aromatic aldehydes, Ammonium acetate, Malononitrile | Vitamin B1, CTAB, 57 °C | 2-Amino-4-arylpyridine-3,5-dicarbonitriles | rsc.org |

| 3-Cyanoacetyl indoles, Aldehydes, Malononitrile | Piperidine, Ultrasonic irradiation | Indol-3-yl substituted pyran derivatives | nih.gov |

| Indole, Isocyanides, Aldehydes, TMSN3 | Ugi-azide reaction conditions | Xanthates with indole moiety | nih.gov |

Derivatization and Functionalization Strategies

The functionalization of Benzyl (1H-indol-3-yl)acetate and its analogs can be achieved by modifying the indole core, altering the benzyl acetate side chain, or by constructing larger hybrid molecules.

The indole nucleus is a privileged scaffold that allows for functionalization at several positions, most notably the N-1, C-2, and C-7 positions, as the C-3 position is already occupied. rsc.org

N-1 Position Modification: The nitrogen atom of the indole ring can be readily alkylated or benzylated. For instance, N-benzylindole derivatives are commonly synthesized by treating the parent indole with a benzyl halide, such as benzyl bromide, in the presence of a base like potassium hydroxide (B78521) or potassium carbonate in a suitable solvent like DMF or THF. nih.gov This strategy can be applied to indole-3-acetate (B1200044) esters to introduce a benzyl group at the N-1 position, yielding N-benzyl derivatives. nih.gov

C-7 Position Modification: Directing functionalization to specific carbon atoms on the benzene (B151609) portion of the indole core is more challenging but can be achieved through methods like directed borylation. A one-pot, two-step procedure has been developed for the C-7 selective borylation of C-3 alkylindoles, which are structurally similar to indole-3-acetates. acs.org This process involves an initial C-2/C-7 diboronation followed by a selective C-2 protodeboronation, yielding a C-7 boronated indole that can be used for further cross-coupling reactions to introduce various substituents. acs.org

Table 2: Selected Methods for Indole Core Modification

| Position | Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| N-1 | Benzylation | Benzyl bromide, K2CO3, DMF | N-Benzyl indole derivative | nih.gov |

| C-7 | Borylation | Ir-catalyst, B2pin2 then TFA | C-7 Boronated indole derivative | acs.org |

| C-3 | Benzylation | Benzyl methyl carbonate, Pd-catalyst, BEt3 | 3-Benzyl-3-methylindolenine | acs.org |

The ester and methylene (B1212753) bridge of the benzyl acetate side chain offer multiple sites for chemical transformation.

Amide Formation: The carboxylic acid precursor, indole-3-acetic acid, is frequently converted into a wide range of amides. This is typically achieved by activating the carboxylic acid with a coupling reagent (like T3P or isobutyl chloroformate) followed by reaction with a primary or secondary amine. researchgate.netunmc.edu This creates a diverse library of N-substituted (1H-indol-3-yl)acetamides. rjptonline.orgderpharmachemica.com

Ester Modification: The benzyl ester can be exchanged for other alkyl groups through transesterification. Alternatively, a variety of indole-3-acetic acid esters can be prepared directly from the acid. A method using alkyl chloroformates in an aqueous solution provides a route to different esters, such as methyl or ethyl esters, which is advantageous as it avoids the use of hazardous reagents like diazomethane. nih.govresearchgate.net

Reduction: The ester functionality can be reduced to an alcohol. While not directly reported for this compound, analogous reductions of ester or ketone groups on indole side chains are common, typically using reducing agents like lithium aluminum hydride or sodium borohydride, which would convert the acetate moiety to a 2-(1H-indol-3-yl)ethanol derivative.

Constructing hybrid molecules involves covalently linking the this compound scaffold to other pharmacologically relevant moieties to create new chemical entities with potentially novel properties.

Indole-Triazole Hybrids: A prominent strategy involves converting indole-3-acetic acid into key intermediates for building heterocyclic hybrids. The acid can be converted to an acetohydrazide, which is then cyclized to form a 1,3,4-oxadiazole-2-thiol. nih.gov Further reaction with hydrazine (B178648) hydrate (B1144303) yields a 4-amino-1,2,4-triazole-3-thione intermediate. This triazole can then be condensed with various substituted benzaldehydes to form a series of Schiff base hybrid molecules, effectively linking the indole-3-acetic acid framework to a substituted phenyl ring via a triazole-Schiff base bridge. nih.govresearchgate.net

Indole-Pyrazole Hybrids: The combination of indole and pyrazole (B372694) scaffolds is another area of interest. researchgate.net Synthetic approaches often involve the reaction of an indole-containing chalcone (B49325) with a hydrazine derivative to construct the pyrazole ring, resulting in a hybrid molecule.

Other Hybrids: The versatility of the indole-3-acetic acid starting material allows for its incorporation into various other complex structures. It has been used as a building block for creating hybrids with barbituric acid researchgate.net and thiazole (B1198619) moieties researchgate.net, demonstrating the broad scope of this strategy in medicinal chemistry.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways

The foundational reactions of Benzyl (B1604629) (1H-indol-3-yl)acetate and its derivatives involve transformations of the ester and carbamate (B1207046) functionalities, electrophilic additions to the indole (B1671886) ring, and various coupling reactions.

Hydrolysis and Transesterification of Carbamate Derivatives

The stability and transformation of the ester and potential carbamate functionalities on the indole ring are critical aspects of the reactivity of Benzyl (1H-indol-3-yl)acetate derivatives.

Ester Hydrolysis: The benzyl ester group of this compound can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification and is typically performed by heating the ester with a large excess of water and a strong acid catalyst. wikipedia.orglibretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. youtube.com For benzyl esters, the reaction can proceed through two common mechanisms: the bimolecular acyl-oxygen cleavage (AAC2) mechanism, which is common for most esters, or the unimolecular alkyl-oxygen cleavage (AAL1) mechanism. The AAL1 pathway is facilitated by the formation of a stable benzyl carbocation, making it a viable route for this compound. ucoz.com The stability of the ester can be enhanced by introducing bulky groups at the benzylic position, which sterically shield the ester from nucleophilic attack. nih.gov

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that goes to completion. wikipedia.org A stoichiometric amount of base, such as sodium hydroxide (B78521), is required. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the benzyloxy alkoxide, which is a relatively good leaving group. The resulting carboxylic acid is deprotonated by the alkoxide to form the carboxylate salt and benzyl alcohol. wikipedia.org

Carbamate Derivative Reactivity: Carbamates, often used as protecting groups for the indole nitrogen, exhibit distinct reactivity patterns. The hydrolysis of N-substituted carbamate derivatives of the indole moiety can be complex.

Hydrolysis : The hydrolysis of aryl N-arylcarbamates is often base-catalyzed and can proceed via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.orgrsc.org This pathway involves the initial deprotonation of the carbamate nitrogen to form an anion, followed by the rate-determining elimination of the phenoxide or alkoxide leaving group to generate a highly reactive isocyanate intermediate. This intermediate is then rapidly trapped by water or hydroxide ions to yield the corresponding amine (the deprotected indole) and carbon dioxide. rsc.orgrsc.org For carbamates that are N,N-disubstituted, where the E1cB pathway is not possible, hydrolysis typically occurs through a standard bimolecular acyl-carbon cleavage (BAc2) mechanism involving nucleophilic attack by hydroxide. rsc.org The hydrolysis can also be triggered by the coordination of metal ions, which act as Lewis acids to activate the carbamate group. nih.govresearchgate.net

Transesterification : Carbamates can undergo transesterification to exchange their alkoxy group. This can be achieved using various reagents. For example, titanium(IV) alkoxides can facilitate the selective O-alkyl transesterification of primary carbamates. acs.org Another method involves reacting the carbamate with an alcohol in the presence of a strong base. unive.it This process allows for the synthesis of more sterically hindered carbamates from simpler ones, such as methyl carbamates. unive.itresearchgate.net A more complex approach uses triphosgene (B27547) to activate the carbamate, enabling subsequent reaction with an alcohol or phenol (B47542) to yield the transesterified product. tandfonline.com

| Functional Group | Condition | Common Mechanism | Key Intermediates | Reference |

|---|---|---|---|---|

| Benzyl Ester | Acidic | AAC2 or AAL1 | Protonated Carbonyl, Tetrahedral Intermediate, Benzyl Carbocation (for AAL1) | ucoz.com, youtube.com |

| Basic | BAc2 (Saponification) | Tetrahedral Intermediate | wikipedia.org | |

| N-Aryl Carbamate | Basic | E1cB | Carbamate Anion, Isocyanate | rsc.org, rsc.org |

| Basic (N,N-disubstituted) | BAc2 | Tetrahedral Intermediate | rsc.org |

Electrophilic Substitution at the Indole C3 Position

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic site. nih.gov In this compound, the C3 position is already occupied by the acetate (B1210297) side chain. This does not prevent further electrophilic attack but rather alters the reaction pathway.

Instead of direct substitution at another position, electrophiles attack the already substituted C3 position to form a tetrahedral intermediate known as a 3,3-disubstituted indolenine or spirocyclic indolenine. rsc.org This intermediate is generally unstable and undergoes a rapid intramolecular rearrangement to furnish a more stable 2,3-disubstituted indole. rsc.org This process involves the migration of either the original C3-substituent or the newly added electrophile to the C2 position. The migratory aptitude of the groups involved determines the final product distribution. This mechanism explains the formation of many 2,3-disubstituted indoles from 3-substituted precursors, avoiding the energetically unfavorable direct attack at the C2 position. rsc.orgresearchgate.net

Condensation Reactions and C-N Coupling

The indole-3-acetic acid moiety, which can be obtained from the hydrolysis of this compound, is a versatile precursor for various condensation and coupling reactions.

Condensation Reactions : The carboxylic acid can be activated, for instance by conversion to an acid chloride with thionyl chloride, and subsequently condensed with various nucleophiles like anilines to form amide derivatives. eurjchem.com Direct condensation of indole-3-acetic acid with o-phenylenediamine (B120857) or o-aminophenol can yield benzimidazole (B57391) or benzoxazole (B165842) derivatives, respectively. researchgate.net Furthermore, the corresponding acetohydrazide, formed from the ethyl ester and hydrazine (B178648), can be condensed with a wide range of aldehydes to produce hydrazones. researchgate.netnih.gov Knoevenagel condensation of indole-3-carboxaldehyde (B46971) (a related C3-substituted indole) with active methylene (B1212753) compounds is also a common strategy for C-C bond formation at the side chain. scirp.org

C-N Coupling : While the C3 position is substituted, C-N coupling reactions can still occur at the indole nitrogen or at other positions on the ring. Palladium-catalyzed intramolecular C-N bond formation is a powerful method for constructing the indole ring itself from halo-aryl enamine precursors. bohrium.com For pre-formed 3-substituted indoles, C-N coupling can be directed to the nitrogen atom. For instance, NaClO-promoted coupling of 3-substituted indoles with chiral amino acid-based sulfonamides has been used to construct axially chiral N-indole sulfonamides. acs.org Copper-catalyzed reactions can also achieve C-N coupling, for example, to provide 3-bissulfonimido-indole derivatives from the parent indole. organic-chemistry.org

Advanced Reaction Mechanisms

Beyond fundamental transformations, the indole nucleus of this compound can participate in more complex, metal-catalyzed reactions and radical processes, enabling the construction of intricate molecular architectures.

Catalytic Reaction Mechanisms (e.g., Rh(III)-catalyzed)

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the functionalization of indoles. mdpi.com These reactions typically employ a directing group on the indole nitrogen to control regioselectivity. A plausible mechanism for a Rh(III)-catalyzed reaction, such as C-H alkylation or annulation, generally involves several key steps:

C-H Activation : The catalytic cycle often begins with the cleavage of a C-H bond on the indole ring by the [Cp*Rh(III)] species to form a five-membered rhodacyclic intermediate. mdpi.comorganic-chemistry.org The position of C-H activation (e.g., C2, C4, or C7) is dictated by the directing group. acs.orgrsc.org

Coordination and Insertion : The coupling partner, such as an alkyne or a diazo compound, coordinates to the rhodium center of the rhodacycle. This is followed by migratory insertion of the coupling partner into the Rh-C bond, leading to an expanded seven-membered rhodacyclic intermediate. mdpi.comacs.org

Reductive Elimination/Protonolysis : The final step involves the regeneration of the active Rh(III) catalyst and release of the functionalized indole product. This can occur through reductive elimination or protonolysis of a C-Rh bond. mdpi.com

These catalytic cycles allow for diverse transformations, including the synthesis of fused heterocyclic systems and the introduction of various substituents onto the indole core under relatively mild conditions. acs.org

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1 | Directing group-assisted C-H bond cleavage by the Rh(III) catalyst. | Five-membered rhodacycle | mdpi.com, organic-chemistry.org |

| 2 | Coordination of the coupling partner (e.g., alkyne, diazo compound) to the metal center. | Rhodacycle-substrate complex | acs.org, mdpi.com |

| 3 | Migratory insertion of the coupling partner into the Rh-C bond. | Seven-membered rhodacycle | acs.org, mdpi.com |

| 4 | Reductive elimination or protonolysis to release the product and regenerate the catalyst. | Functionalized indole product | mdpi.com |

Radical Cyclization Routes

Radical reactions provide a powerful avenue for constructing complex polycyclic structures from indole precursors. These reactions can be initiated in various ways and can involve cyclization onto different positions of the indole ring.

Addition to C3 : Radical additions to the C3 position of the indole ring are known to be facile processes. researchgate.net

Tin Hydride-Mediated Cyclizations : A common method involves the use of tributyltin hydride and a radical initiator like AIBN. For instance, radical cyclization of an N-sulfonylindole bearing a 2-haloaryl group can proceed via a 5-exo cyclization. The resulting α-sulfonamidoyl radical can then eliminate a sulfonyl radical to produce a transient imine intermediate, which may be subsequently reduced in situ to a spiro-indoline. beilstein-journals.org

Oxidative Cyclizations : Transition metals like Mn(III) acetate or iron(III) chloride can promote oxidative radical cyclizations. acs.org An EPR experiment and other studies have confirmed that some iron-catalyzed C-N coupling reactions proceed through a radical pathway, allowing for the construction of complex fused heterocyclic systems. acs.org

Baldwin's Rules : The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is often governed by Baldwin's rules, although exceptions can occur depending on the specific substrate and reaction conditions. researchgate.net Intramolecular radical cyclizations are central to the total synthesis of many complex indole alkaloids. researchgate.net

Stability and Reactivity Profiling in Research Contexts

The stability and reactivity of this compound are dictated by the characteristics of the indole nucleus and the benzyl ester functional group. Research investigations have primarily focused on its susceptibility to hydrolysis and its utility in metal-catalyzed cross-coupling reactions.

Stability Profile

The primary aspect of instability for this compound and related indole-3-acetic acid (IAA) esters is their propensity for hydrolysis, particularly under alkaline conditions. researchgate.netnih.govoup.com Quantitative studies have shown that ester conjugates of IAA are readily cleaved in basic solutions. nih.govoup.com Measurable hydrolysis can occur within a few hours of exposure to mild alkaline conditions, specifically at a pH of 9 or higher. researchgate.netnih.gov Under laboratory conditions, complete hydrolysis of the ester bond is achieved by treatment with 1 M sodium hydroxide (NaOH) at room temperature, which cleaves ester but not amide conjugates of IAA. nih.gov This susceptibility to base-catalyzed hydrolysis is a critical consideration in experimental design, particularly during extraction and purification processes where basic conditions might be employed. researchgate.netnih.gov

The core indole-3-acetic acid structure is also known to be susceptible to oxidative degradation. For instance, the parent acid can undergo oxidative decarboxylation catalyzed by enzymes like horseradish peroxidase. acs.org While specific thermal analysis data, such as by thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), for this compound is not prominent in the reviewed literature, such techniques are standard for characterizing the thermal stability of complex indole derivatives, which often show decomposition beginning at temperatures above 200°C. mdpi.com

Reactivity and Mechanistic Pathways

The reactivity of this compound is highlighted by its participation in sophisticated synthetic transformations, most notably in palladium-catalyzed reactions.

Palladium-Catalyzed Functionalization

Indole-3-ylmethyl acetates are valuable substrates for palladium-catalyzed Tsuji-Trost-type reactions, allowing for functionalization with a variety of soft nucleophiles. mdpi.comresearchgate.net This reaction proceeds through the formation of a key (η³-indolylmethyl)palladium complex intermediate. mdpi.com The regiochemical outcome of the subsequent nucleophilic attack on this complex is a central point of mechanistic investigation. mdpi.com

Research has demonstrated the successful reaction of N-protected indol-3-ylmethyl acetates with oxygen and sulfur-based nucleophiles. mdpi.com For example, (1-Tosyl-1H-indol-3-yl)methyl acetate reacts with various substituted phenols in the presence of a palladium catalyst to yield the corresponding aryloxymethyl indoles. mdpi.com The reaction conditions for this transformation have been optimized, as detailed in the table below. mdpi.com

| Entry | Indole Substrate | Nucleophile (Phenol) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | (1-Tosyl-1H-indol-3-yl)methyl acetate | 4-Methoxyphenol | [Pd(C₃H₅)Cl]₂ / XPhos | K₂CO₃ | MeCN / THF | 120 | 1.5 | 97 | mdpi.com |

| 2 | (1-Tosyl-1H-indol-3-yl)methyl acetate | Phenol | [Pd(C₃H₅)Cl]₂ / XPhos | K₂CO₃ | MeCN / THF | 120 | 1.5 | 90 | mdpi.com |

| 3 | (1-Tosyl-1H-indol-3-yl)methyl acetate | 2,6-Dimethylphenol | [Pd(C₃H₅)Cl]₂ / XPhos | K₂CO₃ | MeCN / THF | 120 | 1.5 | 92 | mdpi.com |

| 4 | (1-Tosyl-1H-indol-3-yl)methyl acetate | 4-Chlorophenol | [Pd(C₃H₅)Cl]₂ / XPhos | K₂CO₃ | MeCN / THF | 120 | 1.5 | 96 | mdpi.com |

| 5 | (1-Benzyl-1H-indol-3-yl)methyl acetate | 4-Methoxyphenol | [Pd(C₃H₅)Cl]₂ / XPhos | K₂CO₃ | MeCN / THF | 120 | 1.5 | 97 | mdpi.com |

Mechanistic studies involving palladium catalysis also extend to C-H activation of the indole ring. mdpi.com While direct C-H activation of this compound is not detailed, related work shows that the C3-position of indole carboxylic acids can be activated by an (η³-benzyl)palladium(II) complex. mdpi.com

Other Reactivity

Beyond metal-catalyzed processes, the ester functional group is susceptible to aminolysis. Kinetic studies on activated esters of indole-3-acetic acid with various amines in acetonitrile (B52724) have shown that the reaction proceeds readily, demonstrating the electrophilic nature of the carbonyl carbon and its reactivity towards strong nucleophiles. mst.edu

Furthermore, indolylmethyl acetates can serve as precursors to highly reactive 3-alkylideneindoleninium ions. researchgate.netru.nl These transient intermediates can be generated under acidic or basic conditions and subsequently trapped by nucleophiles in a conjugate addition-type reaction, providing an alternative pathway for functionalization that does not require a metal catalyst. researchgate.netru.nl

Molecular Interactions and Biological Activity of Benzyl 1h Indol 3 Yl Acetate Analogs

General Biological Target Interactions

The biological activities of indole (B1671886) derivatives are often initiated by their interaction with cellular macromolecules, leading to the modulation of biological signaling and responses.

Indole compounds are known to influence a number of cellular signaling pathways, which contributes to their diverse biological effects. mbimph.com A key target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a role in modulating immune responses. nih.gov Various indole derivatives, which can be produced by gut microbiota from tryptophan metabolism, act as ligands for AhR. nih.govoup.com The activation of AhR by these microbial metabolites demonstrates a direct link between the gut microbiome, indole compounds, and host cellular signaling that maintains skin homeostasis and influences inflammatory processes. oup.com Furthermore, certain indole derivatives, such as Indole-3-acetic acid (IAA), can induce apoptosis in cancer cells by activating p38 mitogen-activated protein (MAP) kinase and c-Jun N-terminal kinase (JNK), which are crucial components of cellular signaling cascades. mbimph.com

Analogs based on the indole scaffold have been shown to bind to several types of receptors, thereby modulating their function.

Serotonin (B10506) Receptors: As a core component of the neurotransmitter serotonin, the indole structure is central to the design of ligands for serotonin receptors. mdpi.com Certain indole derivatives have been synthesized and evaluated as ligands for the 5-HT1A and 5-HT2A receptors, which are implicated in a variety of psychiatric and neurological disorders. The primary interaction for these ligands is a salt bridge between a protonatable nitrogen atom and a conserved aspartate residue (Asp 3.32) in the receptors. mdpi.com

Steroid Hormone Nuclear Receptors: Indole-derivative modulators have been developed that bind to steroid hormone nuclear receptors like the mineralocorticoid receptor (MR) and glucocorticoid receptor (GR). google.com These receptors are involved in a multitude of physiological functions, and their modulation by indole ligands can influence the transcription of neighboring genes. google.com

Aryl Hydrocarbon Receptor (AhR): As mentioned previously, indole derivatives are common ligands for the AhR. nih.govoup.com The binding of these compounds to AhR activates the receptor, leading to the modulation of host immune responses. This interaction is a significant area of research, particularly in understanding the interplay between the microbiome and host physiology. nih.gov

Enzyme Modulation and Inhibition Studies

The benzyl (B1604629) (1H-indol-3-yl)acetate scaffold and its analogs have been extensively studied for their ability to inhibit various enzymes, highlighting their potential as lead compounds for drug development.

In the search for effective antiviral agents against SARS-CoV-2, various indole-containing compounds have been investigated as inhibitors of key viral enzymes. nih.govbohrium.com The RNA-dependent RNA polymerase (RdRp) and the main protease (3CLpro or Mpro) are critical for viral replication and are prime targets for therapeutic intervention. nih.govbohrium.com

A series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides were designed and identified as potent inhibitors of SARS-CoV-2 RdRp. nih.govresearchgate.net Optimization of this series led to the discovery of compounds with inhibitory activities comparable to the control drug, remdesivir (B604916). nih.gov For instance, compound 6d5 from this series showed an IC50 value of 1.11 µM. nih.govresearchgate.net Similarly, indole chloropyridinyl ester derivatives have been identified as potent inhibitors of the SARS-CoV-2 3CLpro enzyme. nih.govacs.org Compound 1 in this series exhibited a SARS-CoV-2 3CLpro inhibitory IC50 value of 250 nM and an antiviral EC50 value of 2.8 μM in cell-based assays. acs.org

| Compound Class/Name | Target Enzyme | IC50 Value (µM) | Source(s) |

| 2-((Indol-3-yl)thio)-N-benzyl-acetamide (6d5 ) | SARS-CoV-2 RdRp | 1.11 ± 0.05 | nih.govresearchgate.net |

| 2-((Indol-3-yl)thio)-N-benzyl-acetamide (6c9 ) | SARS-CoV-2 RdRp | 1.65 ± 0.05 | nih.govresearchgate.net |

| 2-((Indol-3-yl)thio)-N-benzyl-acetamide (6b2 ) | SARS-CoV-2 RdRp | 3.35 ± 0.21 | nih.govresearchgate.net |

| 4-chloropyridinyl indole-4-carboxylate (1 ) | SARS-CoV-2 3CLpro | 0.250 | nih.govacs.org |

| Indoline derivative (2 ) | SARS-CoV-2 3CLpro | 0.320 | nih.gov |

| Indomethacin-chloropyridine conjugate (16 ) | SARS-CoV-2 3CLpro | 5.32 | nih.gov |

| N-allyl derivative (7d ) | SARS-CoV 3CLpro | 0.073 | acs.org |

This table presents a selection of indole analogs and their inhibitory activity against SARS-CoV-2 enzymes.

The inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key strategy in the development of treatments for Alzheimer's disease. nih.govrsc.org Indole-based hybrids have emerged as promising multi-target-directed agents. mdpi.com

Novel indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been synthesized and identified as dual inhibitors of both AChE and BACE1. rsc.orgnih.gov In these structures, the N-benzyl indole fragment is hypothesized to bind to the peripheral anionic site (PAS) of AChE. rsc.orgnih.gov Studies on indole-based sulfonamides and other hybrids have also shown significant inhibitory activity against both AChE and BChE, with IC50 values in the micromolar to nanomolar range. mdpi.comheraldopenaccess.us For BACE1, indole acylguanidines have been discovered as potent inhibitors following virtual screening and hit-to-lead optimization, with some analogs achieving low nanomolar inhibition. mdpi.com

| Compound Class/Name | Target Enzyme(s) | IC50 Value (µM) | Source(s) |

| Indole-based sulfonamide | AChE | 0.15–32.10 | mdpi.com |

| Indole-based sulfonamide | BChE | 0.20–37.30 | mdpi.com |

| Indole-based hydrazide-hydrazone (12b ) | AChE | 11.33 | mdpi.com |

| Indole-based hydrazide-hydrazone (12a ) | AChE | 26.22 | mdpi.com |

| Indole-donepezil-chromone hybrid | AChE | 1.73 | rsc.org |

| Benzothiazolone derivative (M13 ) | BChE | 1.21 | mdpi.com |

| Indol-3-yl phenyl allylidene hydrazine carboximidamide (1l ) | AChE / BACE1 | Proposed as most active | rsc.orgnih.gov |

This table summarizes the inhibitory activities of various indole analogs against enzymes relevant to Alzheimer's disease.

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.com The inhibition of AR is a therapeutic strategy for managing diabetic complications. units.itdergipark.org.tr Indole derivatives have been a major focus in the development of aldose reductase inhibitors (ARIs). nih.gov

N-benzylindole-based analogs of the approved drug epalrestat (B1671369) have been designed and shown to possess selective and potent ALR2 inhibitory power. doi.org One such analog, AK-4 , inhibited rat lens ALR2 with an IC50 of 0.3 µM. doi.org Other classes, such as N-benzyl(oxotriazinoindole) derivatives, have also been developed, with the most efficient inhibitor, OTI-7 , showing an IC50 of 76 nM and high selectivity over the related ALR1 enzyme. estranky.sk The acetic acid moiety common to many ARIs, including some indole-based structures, is known to fit well within the active site of the enzyme. units.it

| Compound/Analog Class | Target Enzyme | IC50 Value | Selectivity vs ALR1 | Source(s) |

| N-benzylindole-based epalrestat analog (AK-4 ) | Rat Lens ALR2 | 0.3 µM | - | doi.org |

| N-benzyl(oxotriazinoindole) (OTI-7 ) | ALR2 | 76 nM | ≥ 1300 | estranky.sk |

| [5-(benzyloxy)-1H-indol-1-yl]acetic acid | Rat ALR2 | Submicromolar | ~50-fold | nih.gov |

| [5-(benzyloxy)-1H-indol-1-yl]acetic acid | Human ALR2 | Low micromolar | - | nih.gov |

| Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid deriv. | ALR2 | 0.075 µM | - | psu.edu |

| Carboxymethylated tetrahydropyridoindole | AR | 18.02 µM | - | units.it |

This table displays the inhibitory efficacy of selected indole analogs against aldose reductase.

Tyrosinase Inhibition Mechanisms

Benzyl (1H-indol-3-yl)acetate analogs have been investigated as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govtandfonline.com Inhibition of this enzyme is a target for treating pigmentation disorders and has applications in the food industry to prevent enzymatic browning. nih.gov

A study involving a series of N-1 and C-3 substituted indole-based thiosemicarbazones demonstrated that these compounds can exhibit very good to moderate tyrosinase inhibition. nih.gov The inhibitory potential was found to be influenced by the substituent on the thiosemicarbazide (B42300) moiety, with hydrophobic groups playing a significant role. nih.gov Specifically, derivatives with a 4-substitution on the benzyl or phenyl ring of the thiosemicarbazones showed enhanced inhibitory activity against tyrosinase. nih.gov One of the most potent compounds in this series, derivative 5k , displayed the highest inhibitory activity. nih.govresearchgate.net

Kinetic analyses have revealed that these indole-based inhibitors can act through different mechanisms. tandfonline.com For instance, some (Z)-BPT derivatives were found to be competitive inhibitors, while others acted as mixed-type inhibitors. researchgate.net Lineweaver-Burk plots of certain 4-methoxy-1H-indole derivatives, such as CHI 1043 and compound 4 , indicated a mixed-type inhibition of mushroom tyrosinase. tandfonline.com This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.com The presence of a 4-fluorophenyl moiety at the N-1 position of the indole nucleus and the nature of the substituent at the C-3 position were identified as crucial for tyrosinase inhibition. tandfonline.com

In cellular models, such as B16F10 murine melanoma cells, active analogs have been shown to decrease intracellular melanin content in a concentration-dependent manner, supporting their potential as anti-melanogenic agents. researchgate.netmdpi.com

DNA Gyrase and Falcipain-2 Inhibition

DNA Gyrase Inhibition:

Analogs of this compound have shown promise as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.netbiorxiv.orgnih.gov A series of (E)-1-(1H-indol-3-yl) ethanone (B97240) O-benzyl oxime derivatives were synthesized and evaluated for their antibacterial activity, with some compounds showing concentration-dependent inhibition of DNA gyrase. researchgate.net Specifically, compounds 7i, 7o, 7p, and 7q demonstrated DNA-Gyrase inhibition at a concentration of 1 μg/mL. researchgate.net The introduction of a benzyl group to the indole nitrogen has been noted to increase inhibitory activity. biorxiv.org

Further research on benzothiazole-based DNA gyrase inhibitors revealed that modifications to the chemical structure, such as replacing a 4,5-dibromo-1H-pyrrole with a 3,4-dichloro-5-methyl-1H-pyrrole, can lead to potent inhibitory activity against not only E. coli DNA gyrase but also S. aureus gyrase and topoisomerase IV. acs.org

Falcipain-2 Inhibition:

Falcipain-2, a cysteine protease of Plasmodium falciparum, is a validated target for antimalarial drugs. nih.govhuji.ac.il Structure-based virtual screening and subsequent synthesis led to the identification of (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide (1 ) as a lead compound for falcipain-2 inhibitors. nih.gov Optimization of this lead compound, focusing on the C2 stereo-configuration, the phenoxycarbonyl group, and the N-benzyl substitution, resulted in the development of new analogs with improved inhibitory activity. nih.gov Compounds 1, 2b, 2k, and 2l showed moderate inhibition of falcipain-2, with IC50 values ranging from 10.0 to 39.4 μM. nih.gov Notably, compound 2k was approximately three times more potent than the original lead compound. nih.gov Molecular modeling suggested that introducing hydrogen bond donors or acceptors to the phenyl ring could enhance bioactivity. nih.gov

Carbonic Anhydrase Activation and Isoform Selectivity

Indole-based derivatives, including analogs of this compound, have been explored as activators of carbonic anhydrases (CAs), with a particular focus on isoform selectivity. nih.govnih.gov CAs are zinc-containing enzymes that play a role in various physiological processes, and their activation has been proposed as a potential therapeutic strategy for neurodegenerative diseases. nih.gov

A study investigating a series of indolylglyoxylamides with a basic protonable or polar group at the 3- or 5-position of the indole ring found that these compounds were effective micromolar activators of human CA isoforms I, II, VA, and VII. nih.govnih.gov A notable finding was the promising selectivity of these activators towards the brain-associated cytosolic isoform hCA VII. nih.gov The compounds featuring a carboxamide or an ethyl ester moiety at the 3-position and the protonable/polar group at the 5-position were among the most active. nih.gov

Molecular modeling studies have provided insights into the binding of these activators to hCA VII, suggesting a theoretical model that explains their modulatory and selective properties. nih.gov The basic structural requirements for active CA activators appear to be a lipophilic aromatic ring substituted with a proton-shuttling moiety via a flexible chain. nih.gov

Modulation of Biological Processes

Antiviral Efficacy against RNA Viruses

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of antiviral activities, including against RNA viruses. nih.govresearchgate.netnih.govmdpi.com

A series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides were identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.govresearchgate.net Through optimization, several compounds, including 6b2, 6b5, 6c9, 6d2, and 6d5 , were identified as potent inhibitors with IC50 values in the low micromolar range. nih.govresearchgate.net The most potent compound, 6d5 , exhibited an IC50 of 1.11 ± 0.05 μM, which was more potent than the control drug remdesivir in inhibiting human coronavirus HCoV-OC43. nih.govresearchgate.net The mechanism of action for these compounds is the inhibition of RNA synthesis by the viral RdRp. nih.gov

Previous work had also shown that 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides could inhibit the RdRp of both respiratory syncytial virus (RSV) and influenza A virus (IAV) at sub-micromolar concentrations. nih.gov The structural similarity of RdRp across different RNA viruses suggests that these indole-based compounds could have broad-spectrum antiviral potential. nih.gov

Furthermore, other indole derivatives have shown activity against a range of RNA viruses, including Hepatitis C virus (HCV), Coxsackie B3 virus (Cox B3), and influenza A virus. mdpi.com For instance, certain benzo-thiazole amine analogs demonstrated strong antiviral effectiveness against these RNA viruses at low micromolar doses. mdpi.com

Antibacterial and Antifungal Mechanisms of Action

Antibacterial Mechanisms:

Indole derivatives have been extensively studied for their antibacterial properties, targeting various bacterial strains, including drug-resistant ones like MRSA and VRSA. researchgate.netmdpi.comnih.govnih.gov

One notable mechanism of action is the inhibition of DNA gyrase, as discussed in section 4.2.5. researchgate.net A series of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives were found to be effective against drug-resistant S. aureus. researchgate.net Compound 5h from this series showed potent activity against both susceptible and resistant strains of S. aureus with MIC values of 1 µg/mL and 2-4 µg/mL, respectively. researchgate.net These compounds were also found to inhibit biofilm formation in S. aureus. researchgate.net

Another class of indole derivatives, 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids, exhibited better antibacterial potency than ampicillin (B1664943) against eight tested Gram-positive and Gram-negative bacterial species. mdpi.com Eighteen of the twenty synthesized compounds were more potent than streptomycin (B1217042) against several bacteria, including S. aureus and E. coli. mdpi.com The most active compounds, 4h, 5b, and 5g , were also more potent than ampicillin against MRSA and resistant strains of P. aeruginosa and E. coli. mdpi.com These compounds were also found to be potent inhibitors of biofilm formation. mdpi.com

Molecular docking studies have suggested that these compounds may act by targeting various bacterial enzymes. mdpi.comnih.gov

Antifungal Mechanisms:

The antifungal activity of indole derivatives has also been well-documented. mdpi.comnih.govsrce.hr The aforementioned 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids were found to have better antifungal activity than the reference drugs bifonazole (B1667052) and ketoconazole (B1673606) against eight fungal species. mdpi.com The presence of a phenylacetic acid substituent in one of the derivatives, 5f , was particularly beneficial for its antifungal activity. mdpi.com

Other indole-based compounds, such as those incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, have demonstrated a broad spectrum of activity against various fungal pathogens with MIC values ranging from 3.125 to 50 µg/mL. nih.gov Specifically, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been identified as a promising lead for novel antifungal agents. nih.gov

Anti-malarial Research

Indole and its analogs represent a significant class of compounds in the search for new anti-malarial agents, targeting the deadly parasite Plasmodium falciparum. malariaworld.orgnih.govcbijournal.comijpsr.comulisboa.pt

The inhibitory action of these compounds often involves targeting essential parasite enzymes like falcipain-2, as detailed in section 4.2.5. nih.gov Beyond falcipain-2, other potential targets for indole-based antimalarials include histone deacetylase (HDAC) and the inhibition of hemozoin formation. malariaworld.org

Research has explored various indole-containing scaffolds. For instance, 3-piperidin-4-yl-1H-indoles have been investigated, with compound 53 showing anti-malarial activity with an EC50 of approximately 3 µM against both drug-sensitive and resistant strains. malariaworld.org Derivatives of the indole alkaloid meridianin have also been synthesized and shown to possess anti-malarial potential. malariaworld.org

In some studies, hybrid molecules incorporating the indole nucleus have been developed. A 1,3,4-oxadiazole (B1194373) derivative of indole demonstrated an IC50 of 0.245 µg/mL and was suggested through in silico studies to act by inhibiting falcipain-2. malariaworld.org Furthermore, 8-quinolinamine analogs incorporating an indole moiety have displayed promising in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov The most promising of these analogs also showed potent in vivo activity in a P. berghei-infected mouse model. nih.gov

The structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the indole ring for anti-malarial potency. For example, C-6 methoxylated analogs of certain indole derivatives were found to be more potent against malarial parasites. malariaworld.org

| Compound/Analog Name | Research Focus | Key Findings |

| N-1 and C-3 substituted indole-based thiosemicarbazones | Tyrosinase Inhibition | Showed good to moderate tyrosinase inhibition; activity influenced by hydrophobic substituents. nih.gov |

| (Z)-BPT derivatives | Tyrosinase Inhibition | Acted as competitive or mixed-type inhibitors of tyrosinase. researchgate.net |

| 4-methoxy-1H-indole derivatives (e.g., CHI 1043) | Tyrosinase Inhibition | Exhibited mixed-type inhibition of mushroom tyrosinase. tandfonline.com |

| (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives (e.g., 7i, 7o, 7p, 7q) | DNA Gyrase Inhibition | Demonstrated concentration-dependent inhibition of DNA gyrase. researchgate.net |

| (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide (1) and its analogs (2b, 2k, 2l) | Falcipain-2 Inhibition | Acted as moderate inhibitors of falcipain-2, a key malarial enzyme. nih.gov |

| Indolylglyoxylamides | Carbonic Anhydrase Activation | Served as selective activators of human carbonic anhydrase isoform VII. nih.govnih.gov |

| 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides (e.g., 6d5) | Antiviral (RNA Viruses) | Potently inhibited SARS-CoV-2 RdRp, showing promise as broad-spectrum antivirals. nih.govresearchgate.net |

| (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivative (5h) | Antibacterial | Showed potent activity against susceptible and resistant S. aureus strains. researchgate.net |

| 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids (e.g., 4h, 5b, 5g) | Antibacterial & Antifungal | Displayed broad-spectrum antibacterial and antifungal activity, often superior to reference drugs. mdpi.com |

| 3-piperidin-4-yl-1H-indole derivative (53) | Anti-malarial | Exhibited anti-malarial activity against drug-sensitive and resistant P. falciparum strains. malariaworld.org |

| 8-quinolinamine analogs with indole moiety | Anti-malarial | Showed potent in vitro and in vivo anti-malarial activity. nih.gov |

Nicotinic Acetylcholine (B1216132) Receptor Ligand Activity

The indole core has been identified as a valuable scaffold for developing new ligands for nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. nih.gov Research into N-benzylindole derivatives has uncovered their potential as modulators of these receptors.

A study focused on the synthesis and pharmacological characterization of a series of novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives revealed their activity as competitive antagonists at human (h) α7 and α4β2 nAChRs. rsc.org The inhibitory activity of these compounds was assessed through Ca²⁺ influx assays on cells expressing either the hα7 or hα4β2 receptor subtype. The findings established that the compounds competitively inhibit the nAChRs, with greater potency for the hα7 subtype compared to the hα4β2 subtype. rsc.org

Notably, the substitution on the benzyl ring significantly influenced receptor selectivity. Derivatives with oxygenated functional groups, particularly hydroxyl groups, showed the highest selectivity for the hα7 nAChR subtype. rsc.org Molecular docking simulations provided a rationale for this selectivity, suggesting that the hydroxyl group can form a hydrogen bond with a specific amino acid residue (α7-Gln116) in the hα7 receptor, an interaction not possible with the corresponding residue (β2-Phe115) in the hα4β2 receptor. rsc.org This highlights the importance of the benzyl group's substitution pattern in fine-tuning the interaction with nAChR subtypes.

Other research has also pointed to the benzylidene motif, a related structural feature, as being key for conferring selectivity for the α7 nAChR subtype in other classes of compounds. nih.gov

| Compound | Target nAChR Subtype | Activity | Selectivity |

| 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives | hα7, hα4β2 | Competitive Antagonist | Higher for hα7 |

| Hydroxyl-substituted benzyl derivatives (e.g., 4b, 4c) | hα7 | Competitive Antagonist | Highest selectivity for hα7 |

Plant Hormone Regulation and Auxin Signaling Modulation

This compound is a synthetic analog of the primary plant hormone auxin, Indole-3-acetic acid (IAA). biosynth.comlifechemicals.com Auxins are central to nearly every aspect of plant growth and development, and their activity is tightly controlled through biosynthesis, transport, and signaling pathways. lifechemicals.commdpi.com The perception of auxin by the TIR1/AFB family of F-box proteins initiates a signaling cascade that regulates gene expression. biosynth.comnih.gov

Chemical analogs of IAA, such as those with modified side chains or ring systems, are powerful tools for dissecting the complexities of auxin physiology. mdpi.com Modifications to the core IAA structure can create compounds that act as agonists or antagonists, or that interfere with auxin transport.

Specifically, alkoxy-auxin analogs like 5-benzyl-IAA have been developed to act as auxin transport inhibitors. These compounds can block the activity of key auxin transporters (including PIN, PGP, and AUX1 proteins) without affecting the core SCF-TIR1 auxin signaling pathway. biosynth.com This allows researchers to study the specific roles of auxin distribution in plant development. The ability of N-benzyl indole derivatives to modulate these fundamental processes underscores their significance in plant biology research. By serving as selective inhibitors or probes, these analogs help to unravel the distinct contributions of auxin transport and signaling to plant architecture and environmental responses. biosynth.commdpi.com

Glucose Homeostasis Modulation

Derivatives based on the N-benzylindole scaffold have been investigated for their potential to modulate glucose homeostasis, a critical process in managing metabolic disorders. Research has focused on designing analogs of existing drugs to improve their efficacy and selectivity.

In one study, a series of N-benzylindole-based analogs of the drug epalrestat were synthesized and evaluated as inhibitors of aldose reductase (ALR2). ijpsr.com The polyol pathway, in which ALR2 is the rate-limiting enzyme, becomes significantly active during hyperglycemia and is linked to the pathogenesis of diabetic complications. ijpsr.com The study rationally designed (Z)-2-(5-((1-benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid derivatives (compounds AK-1 to AK-4).

These compounds were found to be selective inhibitors of ALR2. ijpsr.com Unexpectedly, one analog, AK-4, not only showed potent inhibition of rat lens ALR2 but also demonstrated a significant glucose-lowering effect by stimulating glucose uptake in muscle cells more effectively than metformin. ijpsr.com Further investigation revealed that the antihyperglycemic mechanism of AK-4 involves the uncoupling of mitochondria. ijpsr.com This dual action of ALR2 inhibition and mitochondria-mediated glucose uptake highlights the potential of N-benzylindole structures in developing new agents for managing glucose homeostasis.

| Compound | Target | IC₅₀ (µM) | Biological Activity |

| AK-4 | Rat Lens Aldose Reductase (ALR2) | 0.3 | Selective ALR2 inhibitor |

| AK-4 | Human PTP1B | 21.3 | Stimulates glucose uptake |

HIV-1 Fusion Inhibition

The fusion of the human immunodeficiency virus type 1 (HIV-1) with host cells is a critical step in its lifecycle, mediated by the viral envelope glycoprotein (B1211001) gp41. nih.govresearchgate.net A key event in this process is the formation of a six-helix bundle (6-HB), and compounds that disrupt this structure can act as potent fusion inhibitors. nih.gov Indole-based compounds have emerged as a promising class of small-molecule HIV-1 fusion inhibitors that target a hydrophobic pocket on gp41.

In the development of these inhibitors, structure-activity relationship (SAR) studies have been crucial. An initial lead compound was optimized by replacing a benzyl ring with an indole ring, leveraging the knowledge that tryptophan residues are critical for the anti-HIV-1 activity of certain peptides. This led to a significant improvement in potency. nih.gov

Further optimization of this indole-based scaffold focused on defining the role of shape, contact surface area, and molecular properties. nih.govresearchgate.net This work led to the development of a series of inhibitors, with compound 6j emerging as a particularly potent example. It exhibited strong binding affinity and effective inhibition of both cell-cell fusion and live virus replication. nih.govnih.gov Notably, this compound was also active against viral strains resistant to T20, a peptide-based fusion inhibitor. nih.gov The research demonstrated that for potent activity in cellular assays, an amphipathic character was required. nih.govresearchgate.net Carbomethoxy substituents on a terminal benzyl ring were also found to be more active than the corresponding free carboxylic acids, suggesting the local lipophilic environment of gp41 is a key factor. nih.gov

| Compound | Target | Binding Affinity (Kᵢ, µM) | Cell-Cell Fusion (EC₅₀, µM) | HIV-1 Replication (EC₅₀, µM) |

| 6j | gp41 | 0.6 | 0.2 | 0.2 |

| Compound with m-COOCH₃ group (44) | gp41 | - | 1.8 (IC₅₀ for 6-HB formation) | 0.3 |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Indole (B1671886) Ring Substituent Effects on Biological Activity

The indole ring offers several positions for substitution, with the N-1 and C-3 positions being particularly significant in modulating the pharmacological profile of its derivatives.

The nitrogen atom at the N-1 position of the indole ring is a critical site for modification, and substitutions at this position can have a profound and varied impact on biological activity. In some classes of indole derivatives, an unsubstituted N-1 position is crucial for activity, suggesting the N-H group may act as a hydrogen bond donor in interactions with biological targets. For instance, in a series of N-(indol-3-ylglyoxylyl)amino acid derivatives, all 1-methyl substituted compounds were found to be inactive, highlighting the importance of the indole N-H for binding to the benzodiazepine (B76468) receptor. nih.gov

Conversely, for other classes of compounds, substitution at the N-1 position is a prerequisite for high potency. In the case of cannabimimetic indoles, the length of the N-1 alkyl chain is a key determinant of affinity for both CB1 and CB2 receptors. High-affinity binding necessitates an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon side chain. nih.govbohrium.com A further increase in chain length to a heptyl group leads to a significant drop in binding affinity at both receptors. nih.gov This underscores the specific spatial requirements of the receptor's binding pocket.

A study on novel Mcl-1 inhibitors with an N-substituted indole scaffold also demonstrated the importance of modifications at this position for achieving high potency. nih.gov Similarly, relocating the 2-aminopropionic acid side chain of L-tryptophan from the C-3 to the N-1 position led to the creation of a novel substrate for the enzyme McbB, resulting in the formation of a rare pyrazino[1,2-a]indole (B3349936) scaffold with antiplasmodial and antitumor activities. acs.org

| Compound Class | N-1 Substitution | Effect on Potency/Affinity | Reference |

|---|---|---|---|

| N-(indol-3-ylglyoxylyl)amino acids | -CH₃ | Inactive | nih.gov |

| Cannabimimetic indoles | Alkyl chain < 3 carbons | Low affinity | nih.govbohrium.com |

| Alkyl chain of 5 carbons | Optimal binding | ||

| Heptyl chain | Dramatically decreased binding | ||

| Mcl-1 inhibitors | Various substitutions | Essential for high potency | nih.gov |

The C-3 position of the indole ring is another hot spot for modifications that significantly influence biological activity. The nature of the substituent at this position can dramatically alter the compound's pharmacological properties. nih.govnih.gov For indole derivatives with antioxidant properties, the substituent at the C-3 position plays a crucial role. nih.gov The presence of different functional groups on the methylene (B1212753) group at the C-3 position has been shown to modulate the antioxidant capacity of the resulting derivatives. nih.gov

In the context of plant growth regulation, esters of 4-chloroindole-3-acetic acid have demonstrated varied activities. With the exception of the tert-butyl ester, most esters exhibited stronger elongation activity on Avena coleoptiles than the corresponding free acid. researchgate.net Furthermore, these esters, again with the exception of the tert-butyl ester, were more potent inhibitors of Chinese cabbage hypocotyl growth than the free acid. researchgate.net This suggests that esterification of the C-3 acetic acid side chain can enhance auxin-like activity, likely by influencing uptake, transport, or metabolism of the compound.

Amino acid conjugates of indole-3-acetic acid (IAA) have also been studied for their biological effects. In the Avena coleoptile elongation test, several conjugates, including those with alanine (B10760859), glycine, and serine, showed activity comparable to IAA itself. nih.gov In a soybean cotyledon tissue culture assay, conjugates with cysteine, cystine, methionine, and alanine exhibited half-maximum concentrations lower than that of IAA, indicating higher potency. nih.gov

| Compound Class | C-3 Substitution | Observed Biological Activity | Reference |

|---|---|---|---|

| 4-Chloroindole-3-acetic acid esters | Methyl, Ethyl, Allyl esters | Stronger elongation activity than free acid | researchgate.net |

| tert-Butyl ester | Less active than free acid | ||

| Indole-3-acetic acid amino acid conjugates | Alanine, Glycine, Serine | Stimulated elongation similar to IAA | nih.gov |

| Cysteine, Cystine, Methionine, Alanine | Higher potency than IAA in soybean callus growth |

The benzyl (B1604629) group of Benzyl (1H-indol-3-yl)acetate and related structures provides a phenyl ring that can be substituted to fine-tune biological activity. The electronic and steric properties of substituents on this ring can influence binding affinity and efficacy.

In a series of N-benzyl indole derivatives with antiplatelet activity, the introduction of various aromatic rings with diverse physicochemical and electronic properties as the R group on the benzylic moiety was explored to establish a structure-activity relationship. nih.gov For a series of N-(arylalkyl)indol-3-ylglyoxylylamides, the introduction of a methyl group on the benzylic carbon with an (R) configuration enhanced the binding affinity of derivatives that were also substituted at the 5-position of the indole ring. researchgate.net Conversely, all (S) enantiomers were less potent. researchgate.net

The position of substituents on the N-benzyl group of N-benzylnaltrindole, a delta opioid receptor antagonist, was found to be critical. The introduction of an isothiocyanate group at the ortho or para position resulted in selective delta opioid receptor antagonists, whereas the meta-substituted analog was a delta-selective full agonist. nih.gov This demonstrates that subtle changes in the substitution pattern on the benzyl moiety can dramatically switch the pharmacological profile from antagonist to agonist.

| Compound Series | Substitution on Benzyl Moiety | Effect on Activity/Affinity | Reference |

|---|---|---|---|

| N-(Arylalkyl)indol-3-ylglyoxylylamides (5-substituted) | (R)-methyl on benzylic carbon | Improved affinity | researchgate.net |

| N-(Arylalkyl)indol-3-ylglyoxylylamides | (S)-methyl on benzylic carbon | Less potent than (R) enantiomers | |

| N-benzylnaltrindole derivatives | ortho-isothiocyanate | Selective δ antagonist | nih.gov |

| para-isothiocyanate | Selective δ antagonist | ||

| meta-isothiocyanate | Selective δ full agonist |

Exploration of Molecular Conformation and Shape

Linker chains connecting the indole scaffold to other pharmacophoric elements play a critical role in determining the biological activity by influencing the molecule's flexibility and the spatial orientation of its components. The length and rigidity of these linkers are often optimized to achieve high-affinity binding.

In the development of tricyclic indole-based Mcl-1 inhibitors, a four-atom linker was found to be superior to a three-atom linker for connecting a 1-naphthyl group to the indole core, resulting in a more than 10-fold increase in binding affinity. nih.gov This highlights the importance of optimal linker length for positioning key binding motifs within the target's binding site. For a series of indole-acrylamide derivatives, the presence of a cyano group on the prop-2-en-1-on linker was found to enhance the compound's potency as a tubulin polymerization inhibitor. mdpi.com

The flexibility and strain of a linker can also have a significant impact on binding affinity, even when the interacting fragments are optimally positioned. johnshopkins.edunih.gov Excessive conformational flexibility in a linker can lead to an entropic penalty upon binding, thereby reducing affinity. nih.gov Therefore, linker optimization is a critical aspect of fragment-based drug discovery.

| Compound Class | Linker Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Tricyclic indole Mcl-1 inhibitors | Four-atom linker vs. three-atom linker | >10-fold higher binding affinity with four-atom linker | nih.gov |

| Indole-acrylamide derivatives | Cyano group on prop-2-en-1-on linker | Enhanced potency | mdpi.com |

| Fragment-based inhibitors | Linker flexibility and strain | Significant impact on binding affinity | johnshopkins.edunih.gov |

The indole ring system itself is a key contributor to the biological activity of its derivatives. As a bicyclic aromatic heterocycle, its planar and electron-rich nature facilitates various non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding. mdpi.com The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for a wide range of receptors and enzymes. nih.govresearchgate.net

In molecular docking studies of various indole derivatives, the indole moiety often penetrates deep into hydrophobic pockets of the target protein. nih.gov For example, in serotonin (B10506) 5-HT1A and 5-HT2A receptors, the indole part of the ligands was observed to enter a hydrophobic microdomain. nih.gov Similarly, in the design of inhibitors for the EphA2 receptor, the trifluoromethyl group of an indole derivative was found to displace a key water molecule within a hydrophobic pocket of the receptor's ligand-binding domain. mdpi.com

The indole nucleus is a core structural feature of many tubulin polymerization inhibitors, where it plays a crucial role in binding to the colchicine-binding site. bohrium.commdpi.com The ability of the bicyclic indole system to engage in favorable interactions within the binding sites of diverse biological targets underscores its fundamental importance in the design of new therapeutic agents. bohrium.com

Rational Design and Lead Optimization Strategies

A prominent strategy in modern drug discovery is the creation of hybrid molecules designed to interact with multiple biological targets simultaneously. This approach is particularly relevant for complex multifactorial diseases like cancer and Alzheimer's disease. benthamdirect.comnih.gov The core principle involves covalently linking two or more distinct pharmacophores, one of which is often the versatile indole nucleus, to create a single chemical entity with a dual or multi-targeted mechanism of action. benthamdirect.com This can lead to synergistic effects, improved efficacy, and a reduced likelihood of developing drug resistance compared to administering multiple individual drugs. benthamdirect.com

For instance, researchers have designed novel indole-based compounds as multi-target-directed ligands (MTDLs) for Alzheimer's disease by combining the indole scaffold with other pharmacophoric elements to dually inhibit enzymes like acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1). nih.gov In cancer therapy, indole-based hybrids have been developed to act on various intracellular signaling pathways at once, showcasing the scaffold's utility in creating composite molecules with enhanced pharmacological potency. benthamdirect.com The design strategy often involves linking the indole core to another active unit, achieving a better therapeutic effect through either simultaneous or sequential actions of the individual pharmacores. benthamdirect.com

Table 1: Examples of Indole-Based Hybrid Molecules and Their Targets

| Hybrid Compound Class | Second Pharmacophore | Primary Targets | Therapeutic Area |

|---|---|---|---|

| Indole-Donepezil-Chromone Hybrids | Donepezil-Chromone | Acetylcholinesterase (AChE) | Alzheimer's Disease nih.gov |

| Indole-Chalcone Hybrids | Chalcone (B49325) | Tubulin, Kinases | Cancer benthamdirect.com |

| Cinnamic acid–β-carboline (Indole Alkaloid) Hybrids | Cinnamic Acid | Acetylcholinesterase (AChE) | Alzheimer's Disease nih.gov |

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. proceedings.science For indole derivatives, computational studies have been instrumental in defining these pharmacophoric features, which typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.comresearchgate.net

The process begins by analyzing a set of known active and inactive compounds to generate a pharmacophore hypothesis. mdpi.com This model is then validated for its ability to discriminate between active and poorly active molecules. mdpi.com Once validated, the pharmacophore model serves as a 3D query to screen virtual libraries for new compounds with the desired features or to guide the modification of existing scaffolds. proceedings.science

For example, in the context of Alzheimer's disease, pharmacophore modeling on a large set of indole and isatin (B1672199) derivatives identified a common five-feature model (two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings) as crucial for antiamyloidogenic activity. mdpi.com This model was further complemented by 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which correlate the 3D properties of molecules with their biological activity, thereby providing a more detailed understanding of the physicochemical features that govern potency. researchgate.netnih.gov Such validated models are predictive tools that help prioritize the synthesis of new derivatives with a higher probability of success. mdpi.com

Table 2: Key Pharmacophoric Features Identified for Indole Derivatives

| Feature | Description | Role in Biological Activity |

|---|---|---|

| Aromatic Ring (R) | The indole bicyclic system itself or other aromatic substituents. | Participates in π-π stacking and hydrophobic interactions with the target protein. mdpi.com |

| Hydrogen Bond Acceptor (A) | An electronegative atom (e.g., oxygen in a carbonyl group). | Forms hydrogen bonds with amino acid residues in the active site. mdpi.com |

| Hydrogen Bond Donor (D) | An atom with an available hydrogen (e.g., the indole N-H). | Forms hydrogen bonds with amino acid residues in the active site. researchgate.net |

Lead optimization frequently employs the strategies of scaffold hopping and bioisosteric replacement to discover novel chemotypes and improve the properties of a lead compound. nih.gov

Scaffold hopping involves replacing the central core of a molecule (e.g., the indole ring) with a different chemical scaffold while preserving the 3D orientation of the essential functional groups identified in the pharmacophore model. nih.govresearchgate.net This technique is used to move into novel chemical space, potentially overcoming issues with patents, toxicity, or synthetic accessibility associated with the original scaffold. nih.gov

Bioisosteric replacement is a more subtle modification where an atom or a functional group within the molecule is exchanged for another with similar physical and chemical properties (bioisosteres). nih.gov This strategy is widely used to fine-tune a compound's potency, selectivity, metabolic stability, and other pharmacokinetic parameters. researchgate.netnih.gov Bioisosterism can be "classical" (involving atoms or groups with the same number of valence electrons) or "non-classical" (involving functional groups with different steric and electronic properties but which produce a similar biological response).

In the development of indole-based therapeutics, bioisosteric replacement has been successfully applied. For example, replacing the indole moiety in a series of compounds led to the development of a potent and selective PI3Kδ inhibitor for potential use in treating acute myeloid leukemia. nih.govresearchgate.net In another study, the carboxylic acid function of indomethacin (B1671933) (an indole-3-acetic acid derivative) was replaced with hydroxylated azoles. nih.gov This bioisosteric switch resulted in new analogs that were more potent and selective inhibitors of the aldo-keto reductase 1C3 (AKR1C3) enzyme while eliminating the off-target effects on COX enzymes associated with the original drug. nih.gov The replacement of a nitrogen atom in the benzotriazole (B28993) ring of certain indole derivatives with sulfur, oxygen, or selenium has also been explored to modulate physicochemical properties and the ability to form specific interactions like chalcogen bonds. nih.govunamur.be

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Donepezil |

| Indomethacin |

| Suramin |

| Sulfamic acid |

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Techniques for Structural Elucidation in Synthetic Research

Spectroscopy is the principal tool for elucidating the structure of newly synthesized molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, MS, and IR spectroscopy provide detailed information about the connectivity of atoms, the molecular mass, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.

For Benzyl (B1604629) (1H-indol-3-yl)acetate, the ¹H NMR spectrum provides characteristic signals for each unique proton. The indole (B1671886) N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). The protons on the indole ring appear in the aromatic region (δ 7.0-7.7 ppm), with distinct coupling patterns that allow for their specific assignment. The methylene (B1212753) protons (CH₂) of the benzyl group are visible as a sharp singlet around δ 5.1-5.2 ppm, while the phenyl protons of the benzyl group also reside in the aromatic region, often overlapping with the indole proton signals. The methylene protons of the acetate (B1210297) group (CH₂) attached to the indole C3 position appear as a singlet around δ 3.7-3.8 ppm.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the ester at approximately δ 171 ppm, the carbons of the indole ring between δ 100-137 ppm, and the carbons of the benzyl group, including the benzylic CH₂ carbon around δ 66 ppm and the aromatic carbons between δ 127-136 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for Benzyl (1H-indol-3-yl)acetate

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Indole N-H | >10.0 | br s | C=O | ~171.0 |

| H-4' | ~7.65 | d | C-7a' | ~136.3 |

| H-5', H-6', H-7' | 7.10-7.25 | m | Benzyl C-ipso | ~135.8 |

| H-2' | ~7.28 | s | C-3a' | ~127.0 |

| Benzyl Ar-H | 7.30-7.40 | m | Benzyl C-ortho/meta/para | 128.0-128.6 |

| Benzyl -CH₂- | ~5.15 | s | C-2' | ~123.5 |

| Indole -CH₂- | ~3.75 | s | C-4'/C-5'/C-6'/C-7' | 111.4-122.5 |

| C-3' | ~108.0 | |||

| Benzyl -CH₂- | ~66.5 | |||

| Indole -CH₂- | ~31.0 |

Data are predicted based on analogous structures such as ethyl 2-(1H-indol-3-yl)acetate and various N-benzyl indoles. rsc.orgscielo.brbioline.org.brbeilstein-journals.org Actual values may vary depending on solvent and experimental conditions.

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. The molecular formula is C₁₇H₁₅NO₂, corresponding to a molecular weight of 265.31 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, confirming the elemental composition. rsc.org

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly used. bioline.org.br Under mass spectrometric conditions, the molecule fragments in a predictable manner. Key fragmentation pathways include:

Loss of the benzyl group: Cleavage of the ester C-O bond can lead to the loss of a benzyl radical (•CH₂Ph) or a benzyloxy radical (•OCH₂Ph).

Formation of the tropylium (B1234903) cation: The benzyl group itself can rearrange to form the highly stable tropylium cation at m/z 91.

Formation of the indolylmethyl cation: A characteristic and often base peak for 3-substituted indoles is the indolylmethyl cation (skatole cation) at m/z 130, formed through cleavage of the bond between the acetate methylene group and the carbonyl group. bioline.org.br

These fragmentation patterns provide a molecular fingerprint that helps to confirm the identity of the synthesized compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 265 | Molecular Ion [M]⁺ | [C₁₇H₁₅NO₂]⁺ |

| 174 | [M - C₇H₇]⁺ (Loss of benzyl group) | [C₁₀H₈NO₂]⁺ |

| 158 | [M - C₈H₇O]⁺ (Loss of benzyloxy) | [C₉H₈N]⁺ |

| 130 | Indolylmethyl cation | [C₉H₈N]⁺ |

| 91 | Tropylium cation | [C₇H₇]⁺ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.orgrsc.org The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent peaks include:

A sharp, strong absorption band around 1730-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester group. rsc.org

A broad absorption band in the region of 3300-3400 cm⁻¹ , corresponding to the N-H stretching vibration of the indole ring.

Several bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic indole and benzyl rings.

Strong bands in the 1150-1250 cm⁻¹ region, which are attributed to the C-O stretching vibrations of the ester linkage.

Absorptions corresponding to aromatic C-H stretching just above 3000 cm⁻¹ .

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 | N-H Stretch | Indole N-H |

| 3030-3100 | C-H Stretch | Aromatic C-H |

| 1730-1740 | C=O Stretch | Ester Carbonyl |

| 1450-1600 | C=C Stretch | Aromatic Rings |

| 1150-1250 | C-O Stretch | Ester Linkage |

Data compiled from typical values for indole and benzyl ester compounds. rsc.orgajol.infomdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of a reaction, isolating the desired product, and assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of a chemical reaction. rsc.orgscielo.brrsc.orgajol.infobeilstein-journals.org During the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. ajol.info

By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of the product can be tracked over time. The product, this compound, will have a specific retention factor (Rƒ) value that is different from the starting materials. Visualization is typically achieved under UV light (254 nm), where the indole ring absorbs, or by using staining agents like vanillin (B372448) or p-anisaldehyde. scielo.brbeilstein-journals.org The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for determining the purity of a final synthetic product. amazonaws.com For this compound, a reverse-phase HPLC method is typically employed. sielc.com